molecular formula C14H12Cl2S B14401435 [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene CAS No. 89423-42-7

[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene

Cat. No.: B14401435
CAS No.: 89423-42-7
M. Wt: 283.2 g/mol
InChI Key: OMFHSFYURPVADC-UHFFFAOYSA-N
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Description

[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichloro-2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene typically involves the reaction of 1,1-dichloro-2-phenylethane with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified sulfanyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include the inhibition of enzyme function or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1,1-Dichloro-2-phenylethyl)thio]benzene
  • [(1,1-Dichloro-2-phenylethyl)oxy]benzene
  • [(1,1-Dichloro-2-phenylethyl)amino]benzene

Uniqueness

[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The dichloro substitution also enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

89423-42-7

Molecular Formula

C14H12Cl2S

Molecular Weight

283.2 g/mol

IUPAC Name

(1,1-dichloro-2-phenylethyl)sulfanylbenzene

InChI

InChI=1S/C14H12Cl2S/c15-14(16,11-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OMFHSFYURPVADC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(SC2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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